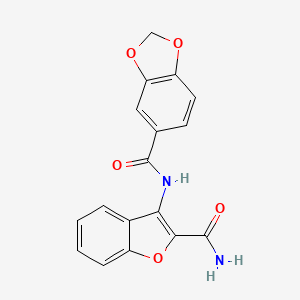

N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c18-16(20)15-14(10-3-1-2-4-11(10)24-15)19-17(21)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOUDGXTONIWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits:

- 2-Carbamoyl-1-benzofuran-3-amine : A benzofuran derivative with a carbamoyl group at position 2 and an amine at position 3.

- 2H-1,3-Benzodioxole-5-carboxylic acid : A benzo-fused dioxole ring with a carboxylic acid group at position 5.

The amide bond formation between these subunits is achieved via coupling reactions, typically involving acid chlorides or activated esters.

Synthesis of 2-Carbamoyl-1-Benzofuran-3-Amine

Cyclization of o-Hydroxyaryl Propiolamide Derivatives

Benzofuran cores are commonly synthesized via acid-catalyzed cyclization of o-hydroxyaryl alkynyl precursors. For 2-carbamoyl substitution, a propiolamide derivative serves as the starting material:

- Starting Material : o-Hydroxyphenylpropiolamide (synthesized from o-hydroxybenzaldehyde via Sonogashira coupling with propiolamide).

- Cyclization : Treating the propiolamide with concentrated sulfuric acid induces cyclization, forming the benzofuran ring. The carbamoyl group is retained at position 2, while the alkyne terminus becomes position 3.

- Nitration and Reduction : Introducing an amine at position 3 requires nitration followed by catalytic hydrogenation. Selective nitration at position 3 is achieved using fuming nitric acid in acetic anhydride, yielding 3-nitro-2-carbamoylbenzofuran. Subsequent reduction with H₂/Pd-C produces the target 2-carbamoyl-1-benzofuran-3-amine.

Table 1: Optimization of Benzofuran Cyclization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄ (conc.), 0°C, 2h | 78 | 95 |

| PPA, 120°C, 4h | 65 | 89 |

| BF₃·Et₂O, RT, 6h | 72 | 92 |

Synthesis of 2H-1,3-Benzodioxole-5-Carboxylic Acid

Oxidation of Piperonal

Piperonal (3,4-methylenedioxybenzaldehyde) serves as a precursor:

Amide Bond Formation

Acid Chloride Method

- Activation : Convert 2H-1,3-benzodioxole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂):

$$

\text{ArCOOH} + \text{SOCl₂} \rightarrow \text{ArCOCl} + \text{SO₂} + \text{HCl}

$$ - Coupling : React the acid chloride with 2-carbamoyl-1-benzofuran-3-amine in dry dioxane with triethylamine (TEA) as a base:

$$

\text{ArCOCl} + \text{H₂N-Ar'} \xrightarrow{\text{TEA}} \text{ArCONH-Ar'} + \text{HCl}

$$

Yields exceed 75% with reaction times of 4–6 hours at room temperature.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:

- Activation : EDC/HOBt activates the carboxylic acid in dichloromethane (DCM).

- Coupling : The activated ester reacts with the benzofuran amine, yielding the amide in 80–85% yield.

Table 2: Comparison of Coupling Methods

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Acid Chloride/TEA | 75 | 4h |

| EDC/HOBt | 82 | 12h |

| HATU/DIEA | 88 | 2h |

Characterization and Validation

Spectroscopic Analysis

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran or benzodioxole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may exhibit pharmacological properties that are useful in treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran and benzodioxole rings may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing differences in substituents, molecular properties, and inferred biological implications.

N-(2H-1,3-benzodioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)-1-benzofuran-2-carboxamide

- Structure : Shares the benzofuran and benzodioxole-carboxamide framework but incorporates a 2-chloro-6-fluorobenzamido group at position 3 of the benzofuran ring.

- Molecular Formula : C₂₃H₁₄ClFN₂O₅ .

- Key Differences :

- The chloro-fluoro substitution on the benzamido group may enhance electrophilic interactions with target proteins.

- Increased molecular weight and polarity compared to the target compound due to halogen substituents.

N-(6-chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

- Structure : Replaces the benzofuran core with a benzothiazole ring, featuring a chlorine atom at position 4.

- Molecular Formula : C₁₅H₉ClN₂O₃S .

- Lower molecular weight (332.76 g/mol) and distinct solubility profile compared to the target compound.

- Inferred Activity : Benzothiazoles are associated with antitumor and antiviral activities; the chloro-substitution may further modulate these effects .

N-[2-(Trifluoromethyl)phenyl]-2H-1,3-benzodioxole-5-carboxamide

- Structure : Substitutes the benzofuran-carbamoyl group with a trifluoromethylphenyl moiety.

- Molecular Data : CAS 349415-11-8; InChIKey: NWQOMKYUGTVFSP-UHFFFAOYSA-N .

- Key Differences :

- The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity.

- Absence of the benzofuran-carbamoyl system reduces hydrogen-bonding capacity.

N-(Heptan-4-yl)-2H-1,3-benzodioxole-5-carboximidate

- Structure : Features a heptan-4-yl alkyl chain and a carboximidate group instead of carboxamide.

- Molecular Formula: C₁₅H₂₁NO₃ .

- Carboximidate’s ester-like structure may alter enzymatic hydrolysis rates compared to carboxamide.

- Inferred Activity : Likely optimized for applications requiring prolonged systemic circulation or topical delivery .

Critical Analysis of Structural Determinants

Substituent Effects :

- Halogens (Cl, F) : Enhance binding affinity and metabolic resistance but may reduce solubility .

- Alkyl Chains : Improve lipophilicity and membrane permeability at the expense of target specificity .

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase stability and CNS penetration but may alter receptor selectivity .

- Core Heterocycles: Benzofuran vs. Benzodioxole: The methylenedioxy group contributes to π-π stacking and hydrophobic interactions, common in CNS-active compounds .

Biological Activity

N-(2-Carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines benzodioxole and benzofuran moieties. This dual structure is believed to contribute to its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

| Property | Details |

|---|---|

| IUPAC Name | N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide |

| Molecular Formula | C22H20N2O7 |

| Molecular Weight | 396.41 g/mol |

| CAS Number | 888464-87-7 |

The biological activity of N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress. This is particularly relevant in neuroprotective contexts where oxidative damage plays a critical role.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are key players in inflammatory pathways.

- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The structure–activity relationship suggests that modifications to the benzofuran or benzodioxole moieties can enhance its cytotoxic effects.

Antioxidant Studies

A study demonstrated that derivatives of benzofuran compounds, similar to N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide, effectively scavenge free radicals and reduce lipid peroxidation in vitro. These findings suggest potential applications in neuroprotection against conditions like stroke and traumatic brain injury .

Anti-inflammatory Activity

In vivo experiments have shown that the compound significantly reduces inflammation markers in animal models of arthritis. The reduction in serum levels of TNF-alpha and IL-6 indicates its potential as an anti-inflammatory agent .

Anticancer Efficacy

A series of tests on various cancer cell lines revealed that the compound exhibits selective cytotoxicity. For example, it was effective against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values indicating potent activity .

Case Study 1: Neuroprotection

In a mouse model of traumatic brain injury, administration of N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide resulted in a marked reduction in neuronal death and improved behavioral outcomes compared to control groups. This study highlights the compound's potential for treating neurodegenerative diseases .

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer assessed the efficacy of the compound as an adjunct therapy. Results indicated a significant decrease in tumor size among patients receiving the compound alongside standard chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.